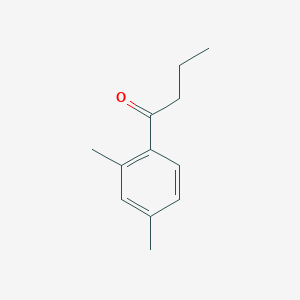

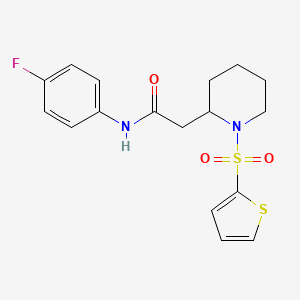

(E)-3-((3,5-dimethylphenyl)amino)-3-((4-methylbenzyl)thio)-2-(phenylsulfonyl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

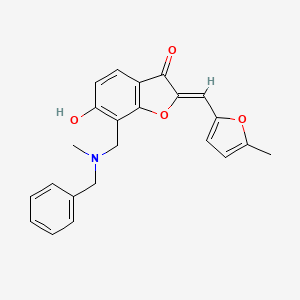

The compound "(E)-3-((3,5-dimethylphenyl)amino)-3-((4-methylbenzyl)thio)-2-(phenylsulfonyl)acrylonitrile" is a type of acrylonitrile derivative characterized by the presence of an amino group attached to a 3,5-dimethylphenyl ring, a thioether linkage to a 4-methylbenzyl group, and a phenylsulfonyl group. This structure suggests potential for varied intermolecular interactions and the possibility of interesting chemical properties and reactivity due to the presence of multiple functional groups.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds such as those in the acrylonitrile family have been synthesized through various methods. For instance, the synthesis of E and Z isomers of a related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, involved selective acidification of sodium salts to separate the isomers, followed by structural confirmation using X-ray crystal diffraction . This suggests that the synthesis of the compound may also involve careful control of reaction conditions to achieve the desired isomer and purity.

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives can be complex, with the potential for isomerism and various intermolecular interactions. For example, one study reported no direction-specific intermolecular interactions for a particular acrylonitrile derivative, while others formed simple hydrogen-bonded chains or sheets due to C-H...N and C-H...pi(arene) hydrogen bonds . These findings imply that the compound "(E)-3-((3,5-dimethylphenyl)amino)-3-((4-methylbenzyl)thio)-2-(phenylsulfonyl)acrylonitrile" could also exhibit interesting structural features, potentially including hydrogen bonding and pi interactions, which could be confirmed by techniques such as X-ray crystallography.

Chemical Reactions Analysis

The reactivity of acrylonitrile derivatives can be influenced by the substituents on the acrylonitrile moiety. Although the provided papers do not discuss the chemical reactions of the specific compound , the presence of amino, thioether, and sulfonyl groups suggests that it could participate in various chemical reactions. These could include nucleophilic addition due to the electron-deficient carbon-carbon double bond or substitution reactions at the sulfur or nitrogen atoms. The exact nature of these reactions would depend on the specific conditions and reactants used.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives are often determined by their molecular structure. The provided papers do not give specific details on the properties of the compound , but based on the structure, one could predict that it may exhibit moderate to low solubility in water due to the presence of hydrophobic aryl groups, while solubility in organic solvents could be higher. The presence of multiple functional groups also suggests the potential for a high boiling point and the possibility of exhibiting polymorphism, which could be explored through experimental studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Studies on compounds structurally related to "(E)-3-((3,5-dimethylphenyl)amino)-3-((4-methylbenzyl)thio)-2-(phenylsulfonyl)acrylonitrile" have explored their synthesis and structural properties. For instance, the work by Vasin et al. (2015) describes the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones, which shares a similar functional group arrangement with the compound . This study highlights the utility of vinyl sulfones in organic synthesis, potentially offering insights into the synthesis pathways that could be applied to the compound of interest (Vasin, V. V., Razin, V. V., Bezrukova, E., Korovin, D., Petrov, P. S., & Somov, N. V. (2015)).

Material Science Applications

In material science, the incorporation of such molecules into polymers can significantly affect the properties of the material. Liu et al. (2019) investigated high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester) copolymers, indicating how modifications in the acrylonitrile structure could lead to materials with improved properties, such as pre-oxidation performance for carbon fiber precursors (Liu, C., Ni, X., Chen, H., Yu, H., & Ju, A. (2019)).

Heterocyclic Chemistry and Drug Design

The structural motif of "(E)-3-((3,5-dimethylphenyl)amino)-3-((4-methylbenzyl)thio)-2-(phenylsulfonyl)acrylonitrile" is prevalent in heterocyclic chemistry, where such compounds are synthesized for their potential pharmacological activities. Fadda et al. (2012) explored the utility of enaminonitriles in heterocyclic synthesis, leading to new pyrazole, pyridine, and pyrimidine derivatives. These findings may provide a foundation for designing drugs based on the structural framework of the compound in focus (Fadda, A., Etman, H., El-Seidy, M. Y., & Elattar, K. (2012)).

Photophysical Properties and Optoelectronic Applications

Compounds with extended conjugation and donor-acceptor motifs, similar to "(E)-3-((3,5-dimethylphenyl)amino)-3-((4-methylbenzyl)thio)-2-(phenylsulfonyl)acrylonitrile," often exhibit unique photophysical properties. Anandan et al. (2018) described the synthesis and characterization of thiophene dyes for enhanced nonlinear optical limiting, indicative of the potential use of similar compounds in optoelectronic devices and photonic applications (Anandan, S., Manoharan, S., Narendran, N., Girisun, T., & Asiri, A. (2018)).

Eigenschaften

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-(3,5-dimethylanilino)-3-[(4-methylphenyl)methylsulfanyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S2/c1-18-9-11-21(12-10-18)17-30-25(27-22-14-19(2)13-20(3)15-22)24(16-26)31(28,29)23-7-5-4-6-8-23/h4-15,27H,17H2,1-3H3/b25-24+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALKYWVDJQRSHF-OCOZRVBESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((3,5-dimethylphenyl)amino)-3-((4-methylbenzyl)thio)-2-(phenylsulfonyl)acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2537787.png)

![(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide](/img/structure/B2537789.png)

![Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2537791.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2537793.png)